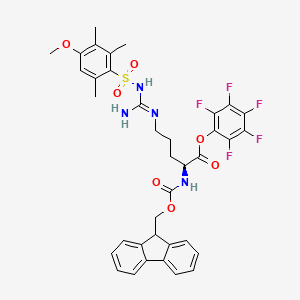

Fmoc-Arg(Mtr)-Opfp

描述

“Fmoc-Arg(Mtr)-Opfp” is a protected arginine derivative used in solid phase peptide synthesis1. The MTR-guanidine protection of arginine is more acid-sensitive than the tosyl group1. The empirical formula is C31H36N4O7S and the molecular weight is 608.711.

Synthesis Analysis

The synthesis of “Fmoc-Arg(Mtr)-Opfp” involves the use of a basic secondary amine nucleophile for the deprotection of the Fmoc group2. This can pose challenges in sensitive molecules that bear reactive electrophilic groups2. A novel Fmoc deprotection method using hydrogenolysis under mildly acidic conditions has been reported2. This method is valuable for Fmoc deprotection in the synthesis of complex peptides that contain highly reactive electrophiles2.

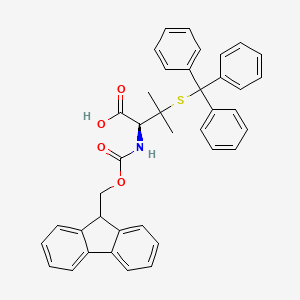

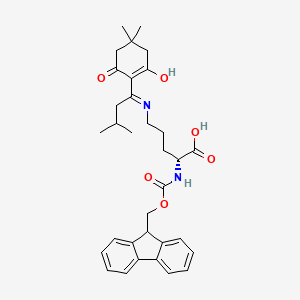

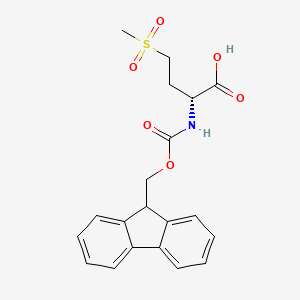

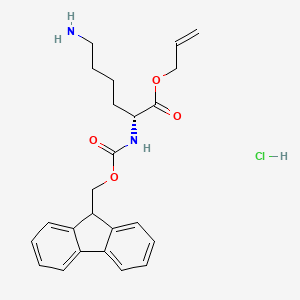

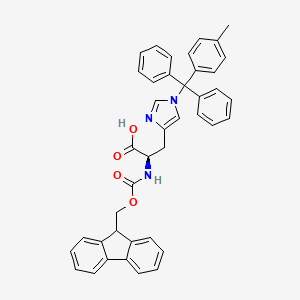

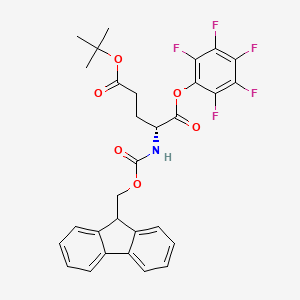

Molecular Structure Analysis

The molecular structure of “Fmoc-Arg(Mtr)-Opfp” is complex, with a molecular formula of C31H36N4O7S3. The InChI key is LKGHIEITYHYVED-SANMLTNESA-N3. The SMILES string representation is COc1cc©c(c©c1C)S(=O)(=O)NC(=N)NCCCC@HOCC2c3ccccc3-c4ccccc24)C(O)=O1.

Chemical Reactions Analysis

The chemical reactions involving “Fmoc-Arg(Mtr)-Opfp” are complex and require careful handling. The poor performance of this amino acid in reactions is attributed to the formation of a fully inactive δ-lactam4. A strategy for the safe introduction of Fmoc-Arg(Pbf)-OH in SPPS at 45 °C has been proposed4.

Physical And Chemical Properties Analysis

The physical and chemical properties of “Fmoc-Arg(Mtr)-Opfp” are not explicitly mentioned in the retrieved papers.

科学研究应用

Fmoc-AA-OPfp,包括Fmoc-Arg(Mtr)-Opfp,在O-糖肽的高产率和立体选择性合成中被使用。这种方法快速且立体选择性,适用于常规合成O-糖肽(Gangadhar, Jois, & Balasubramaniam, 2004)。

Fmoc-Arg(Mtr)-Opfp是快速识别模拟寡糖作用的糖肽库的一部分。该方法涉及组合式库方法结合新型筛选和分析方法(Hilaire, Lowary, Meldal, & Bock, 1998)。

该化合物被用于固相合成O-GlcNAc糖肽,特别是在研究RNA-聚合酶II和哺乳动物神经丝。这一应用突显了它在合成具有特定功能的糖肽中的作用(Meinjohanns, Vargas-Berenguel, Meldal, Paulsen, & Bock, 1995)。

Fmoc-Arg(Mtr)-Opfp在多柱固相合成各种O-糖肽中被使用,展示了它在高通量肽合成中的实用性(Peters, Bielfeldt, Meldal, Bock, & Paulsen, 1991)。

其应用延伸到合成糖原核片段,作为糖原核的葡萄糖化底物,突显了它在酶促过程研究中的作用(Jansson et al., 1996)。

安全和危害

The safety and hazards associated with “Fmoc-Arg(Mtr)-Opfp” are not explicitly mentioned in the retrieved papers.

未来方向

The future directions for “Fmoc-Arg(Mtr)-Opfp” involve further development of new water-soluble Arginine-containing macrocyclic hydroxamate MMP inhibitors for targeted imaging and therapy5. Additionally, a new derivative, Fmoc-Arg(MIS)-OH, with improved deprotection kinetics compared with Fmoc-Arg(Pbf)-OH has been introduced6.

属性

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2S)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H35F5N4O7S/c1-18-16-27(51-4)19(2)20(3)34(18)54(49,50)46-36(43)44-15-9-14-26(35(47)53-33-31(41)29(39)28(38)30(40)32(33)42)45-37(48)52-17-25-23-12-7-5-10-21(23)22-11-6-8-13-24(22)25/h5-8,10-13,16,25-26H,9,14-15,17H2,1-4H3,(H,45,48)(H3,43,44,46)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNQWXODNGKSQLH-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@@H](C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H35F5N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

774.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Arg(Mtr)-Opfp | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

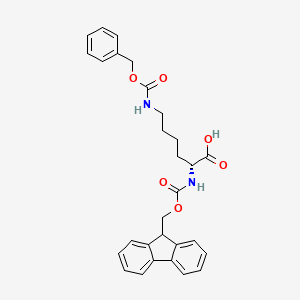

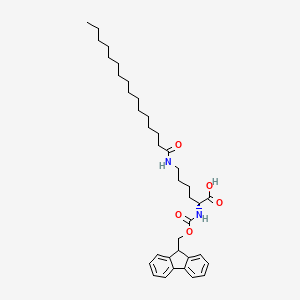

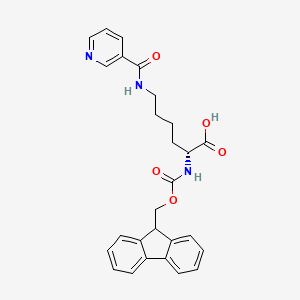

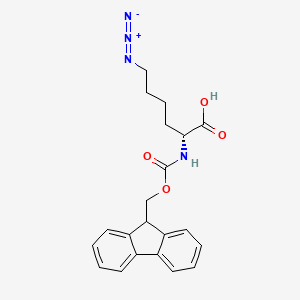

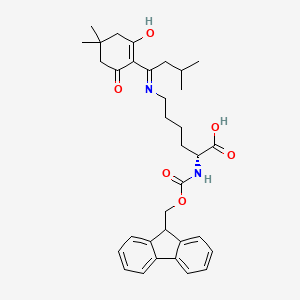

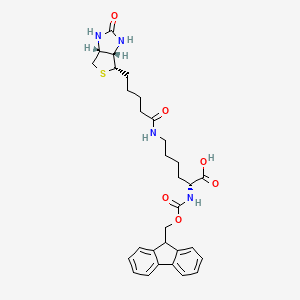

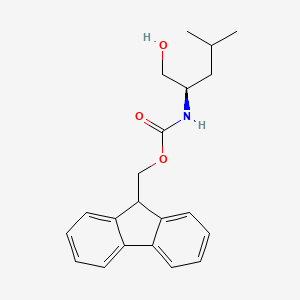

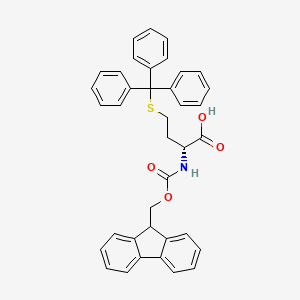

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。